4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one: is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde derivatives with suitable reagents to form the benzofuran ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like halides or amines under appropriate conditions.
Major Products Formed
Oxidation: : Formation of 7-hydroxybenzofuran derivatives.
Reduction: : Production of 7-methoxybenzofuran-2-carbinol.
Substitution: : Generation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigating its biological activity, including antimicrobial and anticancer properties.
Medicine: : Exploring its use as a lead compound for drug development.
Industry: : Potential use in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one: can be compared to other benzofuran derivatives, such as:
4-(7-methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one
4-(7-methoxybenzofuran-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-8-4-5-11-9-15(24-17(11)14)18(22)20-10-16(21)19-12-6-2-3-7-13(12)20/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDNJFVCBIAXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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